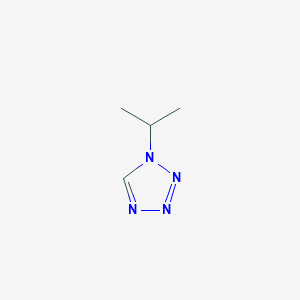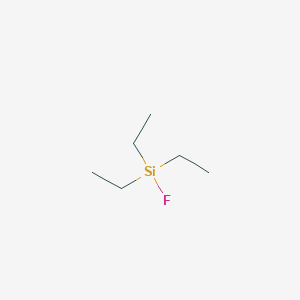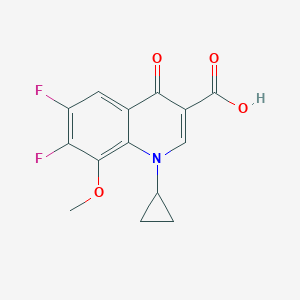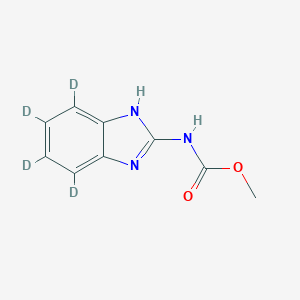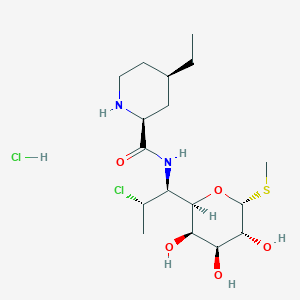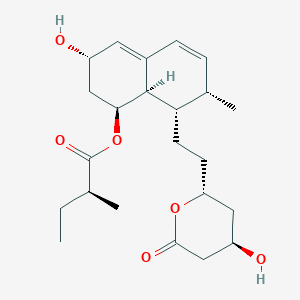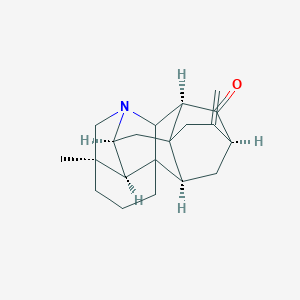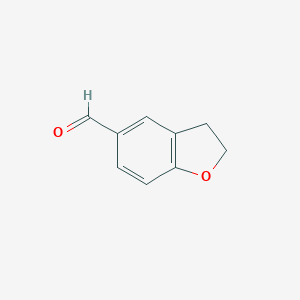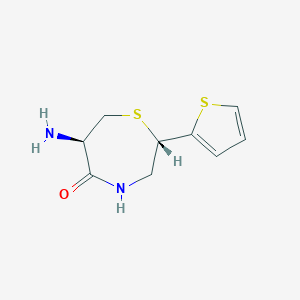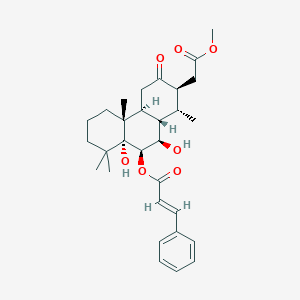
Pulcherralpin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pulcherralpin is a natural compound found in various plant species, including Pulicaria undulata, which is a member of the Asteraceae family. It has been gaining attention in the scientific community due to its potential therapeutic properties. This compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
Cassae-type Diterpenes from Seeds of Caesalpinia Minax
Research has identified Pulcherralpin among fifteen cassaen-type diterpenes isolated from the seeds of C. minax. These compounds were isolated using various chromatographic techniques and identified based on spectroscopic data (Sun et al., 2015).
Antiparasitic Plant Metabolite Pulchrol
Studies have shown Pulchrol, a natural benzochromene isolated from Bourreria pulchra, possesses potent antiparasitic activity towards Leishmania and Trypanozoma species. Pulchrol and its analogues, including Pulcherral, were synthesized and assayed for their antiparasitic activity and selectivity index (Terrazas et al., 2020).
Pulcherrimin Production by Bacillus Licheniformis DW2
Pulcherrimin, identified as a biocontrol agent produced by microorganisms, has applications in agriculture, medicine, and food. Bacillus licheniformis DW2 was studied for its ability to produce pulcherrimin, with a focus on optimizing the medium for production. This research contributes to the high-level production of pulcherrimin (Li et al., 2017).
Biosynthesis of Pulcherriminic Acid in Bacillus
Pulcherriminic acid, found in Bacillus and yeast, chelates Fe3+ to produce pulcherrimin, thereby inhibiting the growth of other microorganisms by competing for environmental iron ions. Understanding the biosynthetic pathway and gene regulation in Bacillus for pulcherriminic acid synthesis could enhance its industrial production and application in various industries (Yuan et al., 2020).
Propriétés
Numéro CAS |
105389-29-5 |
|---|---|
Formule moléculaire |
C30H40O7 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
[(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1 |
Clé InChI |
QDVSQQYDMLUPGR-OFYFIDOVSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)C[C@H]2[C@H]1[C@H]([C@H]([C@@]3([C@@]2(CCCC3(C)C)C)O)OC(=O)/C=C/C4=CC=CC=C4)O)CC(=O)OC |
SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
SMILES canonique |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
Synonymes |
pulcherralpin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



